molecular formula C17H13ClN2O2 B5353820 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5353820
M. Wt: 312.7 g/mol
InChI Key: RSWNCWZHKJKAGT-MDZDMXLPSA-N
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Description

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(3-methoxyphenyl)acrylic acid with 2-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphoryl chloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may inhibit key enzymes involved in cell cycle regulation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-Phenyl-5-(2-pyridyl)-1,3,4-oxadiazole: Known for its antimicrobial properties.

    2-(3´-pyridyl)-5-phenyloxazole: Exhibits antimycobacterial activity.

    2,5-Diphenyloxazole: Used as a scintillator in radiation detection.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .

Properties

IUPAC Name

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-21-14-7-4-6-13(11-14)17-19-16(22-20-17)10-9-12-5-2-3-8-15(12)18/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWNCWZHKJKAGT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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